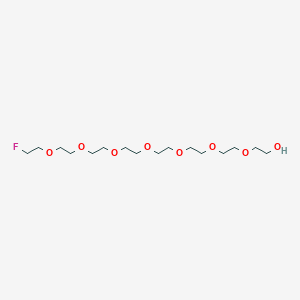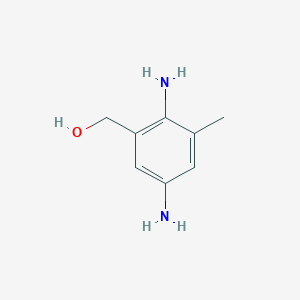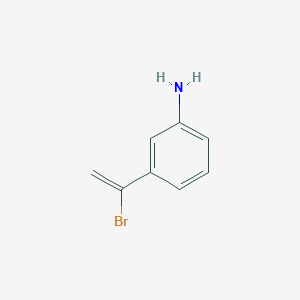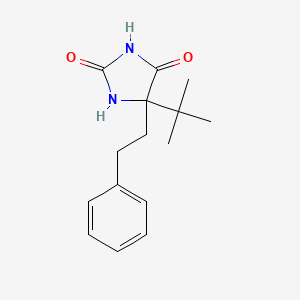![molecular formula C8H10N2S2 B14191935 3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine CAS No. 859497-90-8](/img/structure/B14191935.png)
3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features two sulfur-containing substituents, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the methylsulfanyl and prop-2-en-1-ylsulfanyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields.
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methylsulfanyl and prop-2-en-1-ylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur-containing groups can form covalent bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(Methylsulfanyl)pyridazine
- 6-[(prop-2-en-1-yl)sulfanyl]pyridazine
- 3-(Methylsulfanyl)-6-(methylsulfanyl)pyridazine
Uniqueness
3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine is unique due to the presence of both methylsulfanyl and prop-2-en-1-ylsulfanyl groups This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds with only one type of substituent
特性
CAS番号 |
859497-90-8 |
|---|---|
分子式 |
C8H10N2S2 |
分子量 |
198.3 g/mol |
IUPAC名 |
3-methylsulfanyl-6-prop-2-enylsulfanylpyridazine |
InChI |
InChI=1S/C8H10N2S2/c1-3-6-12-8-5-4-7(11-2)9-10-8/h3-5H,1,6H2,2H3 |
InChIキー |
PYFFGAPNOIDDKR-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN=C(C=C1)SCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)

![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)

![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
